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1-Cyclohexyl-3-pyridin-3-ylurea
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Overview
Description
1-Cyclohexyl-3-pyridin-3-ylurea is an organic compound that features a cyclohexyl group attached to a pyridinyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-pyridin-3-ylurea can be synthesized through a multi-step process involving the reaction of cyclohexylamine with pyridine-3-carbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclohexyl and pyridinyl groups.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Cyclohexyl-3-pyridin-3-ylurea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-pyridin-2-ylurea: Similar structure but with the pyridinyl group attached at a different position.
1-Cyclohexyl-3-pyridin-4-ylurea: Another positional isomer with potential differences in biological activity.
1-Cyclohexyl-3-phenylurea: A related compound with a phenyl group instead of a pyridinyl group.
Uniqueness: 1-Cyclohexyl-3-pyridin-3-ylurea is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological interactions. This positional specificity can result in distinct properties and applications compared to its isomers and analogs.
Properties
IUPAC Name |
1-cyclohexyl-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUVJFGSTOIWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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